molecular formula C23H23N3O B2825478 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide CAS No. 1424490-08-3

1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide

Cat. No. B2825478
CAS RN: 1424490-08-3
M. Wt: 357.457
InChI Key: FUMBYNNNINUWES-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of indole-based designer drugs. It was first synthesized in the 1990s and has since been used in scientific research to investigate its potential therapeutic properties.

Mechanism of Action

1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the brain, leading to the activation of the reward pathway and the induction of euphoria. Additionally, this compound has been shown to have affinity for other neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which may contribute to its effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter transporters, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and seizures at high doses. This compound has also been shown to induce oxidative stress and apoptosis in neuronal cells, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide in lab experiments is its potency and selectivity for DAT, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, its neurotoxic effects and potential for abuse limit its use in animal and human studies. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

For research on 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide include investigating its potential use as a therapeutic agent for neurological disorders, as well as studying its effects on other neurotransmitter systems and their interactions. Additionally, further research is needed to elucidate the mechanisms underlying its neurotoxic effects and to develop safer and more selective analogs for use in research and potential clinical applications.

Synthesis Methods

The synthesis of 1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves the reaction of 1-cyanocyclohexylamine with 2-benzylindole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-benzyl-N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide has been used in scientific research to investigate its potential therapeutic properties, particularly as an analgesic and anesthetic agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been used in studies on drug abuse and addiction, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.

properties

IUPAC Name

1-benzyl-N-(1-cyanocyclohexyl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c24-17-23(13-7-2-8-14-23)25-22(27)21-15-19-11-5-6-12-20(19)26(21)16-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMBYNNNINUWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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